molecular formula C16H23NO4 B13521905 4-(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)butanoic acid

4-(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)butanoic acid

Cat. No.: B13521905
M. Wt: 293.36 g/mol
InChI Key: WHQSVZKFHKWRJQ-UHFFFAOYSA-N
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Description

4-(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)butanoic acid is an organic compound that belongs to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Intermediate: The Boc-protected amine is then reacted with 4-bromomethylbenzoic acid under basic conditions to form the intermediate compound.

    Coupling Reaction: The intermediate is coupled with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)butanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC) are used for amide bond formation.

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Deprotection Reactions: The free amine derivative.

    Coupling Reactions: Amide derivatives formed by reaction with various amines.

Scientific Research Applications

4-(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Utilized in the synthesis of peptide-based compounds and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)butanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc-protected amine can be deprotected to yield the free amine, which can then interact with molecular targets through hydrogen bonding, ionic interactions, and covalent bond formation. The carboxylic acid group can form amide bonds with amines, facilitating the synthesis of peptide-based compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butoxycarbonyl)amino)butanoic acid
  • 4-((tert-Butoxycarbonyl)amino)methylbenzoic acid
  • tert-Butyl 4-cyanobenzylcarbamate

Uniqueness

4-(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)butanoic acid is unique due to the presence of both a Boc-protected amine and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]butanoic acid

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-11-13-9-7-12(8-10-13)5-4-6-14(18)19/h7-10H,4-6,11H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

WHQSVZKFHKWRJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCCC(=O)O

Origin of Product

United States

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